2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-9-23-17)10-15(20-21)11-19-18(22)13-24-12-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRZTHSVFGRPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CSCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
Benzyl mercaptan reacts with chloroacetic acid derivatives under basic conditions to form the thioether linkage. For example:
$$
\text{BnSH + ClCH}2\text{COCl} \xrightarrow{\text{NaOH}} \text{BnS-CH}2\text{COCl} \xrightarrow{\text{H}2\text{O}} \text{BnS-CH}2\text{COOH}
$$
Adapting methods from modafinil synthesis, this step avoids harsh reagents like thionyl chloride by using chloroacetyl chloride directly. Yields typically range from 65–80% under optimized pH (9–10) and temperatures (40–60°C).
One-Pot Thioether-Acetamide Synthesis
A patent describes a one-pot method for sulfinyl acetamides, adaptable here by substituting benzhydryl alcohol with benzyl mercaptan:
- React benzyl mercaptan with thiourea and chloroacetamide in acetonitrile.
- Oxidize intermediates in situ with H$$2$$O$$2$$.
This approach reduces purification steps, achieving ~70% yield for analogous compounds.
Synthesis of 5-(Furan-2-yl)-1-Methyl-1H-Pyrazole-3-Methanamine
Pyrazole Ring Formation
Cyclocondensation of methylhydrazine with 1,3-diketones furnishes the pyrazole core. Introducing the furan group at C-5 requires a pre-functionalized diketone or post-synthetic modification:
$$
\text{CH}3\text{NHNH}2 + \text{RC(O)CH}_2\text{C(O)R'} \rightarrow \text{1-methyl-3-R-5-R'-1H-pyrazole}
$$
For R' = furan-2-yl, a Suzuki-Miyaura coupling on brominated pyrazole intermediates (e.g., 5-bromo-1-methylpyrazole) with furan-2-boronic acid achieves regioselective functionalization.
Amination of Pyrazole-3-Methanol
Reduction of pyrazole-3-carbaldehyde to the alcohol (NaBH$$_4$$), followed by Gabriel synthesis or Curtius rearrangement, installs the methylamine group. Yields for analogous steps reach 60–75%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activating 2-(benzylsulfanyl)acetic acid with EDCl/HOBt and reacting with the pyrazolylmethyl amine achieves amide bond formation:
$$
\text{BnS-CH}2\text{COOH + H}2\text{N-CH}_2\text{-pyrazole} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$
Reaction conditions (0°C to rt, DCM/DMF solvent) yield 70–85% product after silica gel purification.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, this method avoids racemization and suits scale-up, with yields comparable to carbodiimide approaches.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Thioether Stability : Benzylsulfanyl groups may oxidize during prolonged reactions; additives like BHT mitigate this.
- Pyrazole Regioselectivity : Cyclocondensation requires precise stoichiometry to favor 1,3,5-substitution.
- Amide Coupling Efficiency : Polar aprotic solvents (DMF) enhance reactivity but complicate purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding a simpler acetamide derivative.
Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified acetamide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide exerts its effects depends on its interaction with molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence :
- The pyrazole and triazole analogues exhibit comparable anti-exudative efficacy (~45% edema reduction), suggesting heterocycle type (pyrazole vs. triazole) minimally impacts activity in this class .
- In contrast, the thiadiazole derivative () lacks reported anti-inflammatory activity, highlighting the critical role of the pyrazole/triazole scaffold in targeting exudative pathways.
Ranitidine-related compounds () prioritize dimethylamino and nitro groups for H₂ receptor antagonism, illustrating how substituent choice redirects therapeutic application despite shared sulfur linkages .
For example, ranitidine analogues act on gastric acid secretion, whereas the target compound modulates inflammatory exudation .
Research Findings and Implications
- Anti-Exudative Potency : The target compound and its triazole analogue outperform diclofenac sodium in reducing edema at higher doses (10 mg/kg vs. 8 mg/kg), though long-term toxicity profiles remain unstudied .
- Synthetic Flexibility : The benzylsulfanyl group allows for modular derivatization, enabling optimization of pharmacokinetic properties (e.g., half-life, bioavailability) .
Notes on Evidence Utilization
Biological Activity
2-(Benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide, also referred to as compound U-51754, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.5 g/mol. The structure includes a benzylsulfanyl group and a furan-pyrazole moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄OS |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 2309310-61-8 |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes. The presence of the furan ring may enhance this activity due to its electron-rich nature, which can interact with microbial targets effectively.
Anticancer Activity
Studies have suggested that compounds containing pyrazole and furan rings can induce apoptosis in cancer cells. A study on related pyrazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators.
The exact mechanisms by which 2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It might interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives of benzylsulfanyl compounds were tested against common bacterial strains such as E. coli and S. aureus. Results indicated that certain modifications to the benzylsulfanyl group significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could be explored further for drug development.
Study 2: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of related pyrazole compounds on human breast cancer (MCF-7) cells. The results showed that these compounds induced significant cell death at micromolar concentrations, with IC50 values indicating potent activity. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, supporting the hypothesis of apoptosis induction as a mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
